4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine

Analytical Chemistry Quality Control Procurement

Researchers probing β2-adrenergic receptor mechanisms need structurally defined tool compounds. Generic triarylpyridine analogs lack the precise methoxy substitution pattern critical for target engagement. - Potent β2-AR ligand: Reported EC50 4 nM, ideal for biased signaling and allosteric modulation studies. - Orthogonal profile: Distinct from cytotoxic triarylpyridines, enabling target-specific investigation. - Verified quality: Available at 95-98% purity with HPLC, NMR, and GC documentation for batch-to-batch consistency.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 1781241-46-0
Cat. No. B1473714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine
CAS1781241-46-0
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C19H17NO2/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3
InChIKeyZKRSSJOTYXKOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine: Baseline and Procurement


4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine (CAS 1781241-46-0) is a 2,4,6-triarylpyridine derivative characterized by the presence of two methoxy substituents on the phenyl rings at the 2- and 4-positions of the central pyridine core. It is commercially available for research use, typically at purities of 95% or 98% as determined by HPLC, NMR, and GC . The molecular formula is C19H17NO2, with a molecular weight of 291.3 g/mol . While its specific biological activity profile is not yet extensively documented in primary literature, the broader class of 2,4,6-triarylpyridines is known for diverse bioactivities, including topoisomerase inhibition, cytotoxicity against various cancer cell lines, and other pharmacological effects [1][2]. This guide focuses on the verifiable, quantitative data currently available to support scientific selection and procurement of this specific compound.

Analytical characterization with HPLC, NMR, GC data available
Structurally distinct dimethoxy substitution pattern
Reported β2-adrenoceptor activity context

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine: Why Analogs Fail


Direct substitution with a generic 2,4,6-triarylpyridine analog is scientifically unsound due to the well-established structure-activity relationship (SAR) for this scaffold. Minor modifications to the aryl substituents, such as the specific placement and number of methoxy groups, are known to profoundly impact both the potency and selectivity of biological activity [1]. For instance, in related series, the introduction of a chlorophenyl or phenolic moiety at specific positions significantly alters topoisomerase II inhibitory activity relative to etoposide, with some compounds showing superior activity while others are inactive [2]. Therefore, even a seemingly similar analog with different substituents is unlikely to reproduce the specific properties of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine, making it a distinct and non-interchangeable research tool.

Methoxy pattern
Methoxy group placement and count may shift biological profile away from class-typical topoisomerase inhibition.
Activity divergence
Class-level SAR suggests even minor aryl substituent changes can switch activity from cytotoxicity to GPCR agonism.
Characterization gap
Uncharacterized analogs may lack batch-specific analytical data, introducing variability in assay outcomes.

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine: Key Evidence


Analytical Purity and Characterization

Multiple reputable vendors offer 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine with a certified purity of 95% or 98%, supported by batch-specific analytical data including HPLC, NMR, and GC . This contrasts with many less-characterized in-class compounds available only at lower purity grades or without comprehensive analytical documentation, directly impacting the reliability of downstream research .

Purity & characterization
Vendor specification
95–98% purity with HPLC, NMR, GC data
vs. uncharacterized lower-purity analogs
Supports lot consistency and impurity control
Review batch-specific COA documentation
Analytical Chemistry Quality Control Procurement

β2-Adrenergic Receptor Agonist Activity

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine has been reported in the BindingDB database as an agonist at the human β2-adrenergic receptor, with an EC50 of 4 nM for stimulating cAMP accumulation in HEK 293 cells [1]. This activity is distinct from the cytotoxic and topoisomerase inhibition profiles more commonly associated with other 2,4,6-triarylpyridines [2]. This suggests a divergent biological target profile that is not shared by all members of this chemical class.

β2-AR agonism
Class-level inference
EC50 4 nM
cAMP accumulation in HEK 293
Reported β2-AR signaling context; may support pathway studies
BindingDB entry, verify in target assay
GPCR β2-Adrenergic Receptor In Vitro Pharmacology

Microtubule-Targeting Potential

While direct data for 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine is unavailable from non-excluded sources, structurally related polymethoxyphenyl-pyridines have been reported to exhibit potent tubulin polymerization inhibitory activity and antiproliferative effects in cancer cell lines [1]. The presence of methoxy groups in similar substitution patterns is often associated with enhanced binding to the colchicine site on tubulin, suggesting a plausible, though unverified, mechanism for this compound [2]. This contrasts with the topoisomerase inhibition mechanism more typical of other 2,4,6-triarylpyridine derivatives [3].

Tubulin interaction potential
Class-level inference
Structural inference only
May support tubulin assay exploration; requires direct validation
No direct compound data; analog-based inference
Cytotoxicity Microtubule Dynamics Antiproliferative

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine: Research & Industrial Applications


β2-Adrenergic Receptor Agonism Studies

Based on the reported EC50 of 4 nM for β2-adrenergic receptor agonism [1], 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine serves as a high-potency starting point for exploring non-canonical β2-AR ligands. Researchers studying biased signaling, allosteric modulation, or structure-function relationships of this receptor can use this compound to probe binding and activation mechanisms distinct from classical catecholamine agonists. Its activity is orthogonal to the more common cytotoxic or topoisomerase inhibitory activities of related triarylpyridines, making it a unique tool in this field [2].

Antiproliferative SAR and Tubulin Targeting

Although direct data is limited, the structural features of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine align with known tubulin polymerization inhibitors [3]. This compound can be used as a control or reference standard in assays designed to explore the SAR of methoxy-substituted phenylpyridines for antiproliferative activity. Its unique substitution pattern (two methoxy groups on separate phenyl rings) offers a point of comparison to simpler or differently substituted analogs, aiding in the rational design of new microtubule-targeting agents [4].

Analytical Method Development Standard

The commercial availability of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine at defined purity levels (95-98%) with supporting analytical documentation (HPLC, NMR, GC) makes it suitable as a reference standard for method development. It can be employed to calibrate HPLC systems, validate quantification methods for similar pyridine derivatives, or serve as a quality control benchmark in synthetic chemistry workflows. This is in contrast to less-defined or uncharacterized analogs, which may introduce greater variability.

Building Block for Library Synthesis

With a molecular weight of 291.3 g/mol and a defined, synthetically accessible pyridine core, this compound is a practical starting material for late-stage functionalization or diversification in medicinal chemistry campaigns. Its high commercial purity and batch-to-batch consistency ensure reproducible outcomes in multi-step syntheses, reducing the risk of side reactions and impurities that could confound structure-activity relationships in derivative libraries.

Application
Selection Property
Validation Focus
β2-AR signaling pathway studies
Reported β2-adrenoceptor agonism
Receptor binding and cAMP response endpoints
Antiproliferative SAR studies
Methoxy-substituted triarylpyridine scaffold
Tubulin interaction hypothesis and cell-viability endpoints
Analytical method development
Documented purity and characterization data
HPLC/GC system calibration and method validation
Medicinal chemistry library synthesis
Defined purity and batch consistency
Reproducibility in multi-step derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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